molecular formula C10H7N3 B13993047 2-Quinazolineacetonitrile CAS No. 158141-36-7

2-Quinazolineacetonitrile

Cat. No.: B13993047
CAS No.: 158141-36-7
M. Wt: 169.18 g/mol
InChI Key: CJKCPMNZSPTAFX-UHFFFAOYSA-N
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Description

2-Quinazolineacetonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinazoline ring fused with an acetonitrile group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinazolineacetonitrile typically involves the reaction of 2-aminobenzonitrile with various aldehydes or ketones under acidic or basic conditions. One common method is the Povarov reaction, which involves the condensation of aniline, aldehydes, and nitriles in the presence of a Lewis acid catalyst . Another approach is the cyclization of o-aminobenzonitriles with formamide derivatives under microwave-assisted conditions .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and selectivity . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Quinazolineacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinazolinone derivatives.

    Reduction: Aminoquinazoline derivatives.

    Substitution: Functionalized quinazoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

  • Quinazolinone
  • Quinoline
  • Quinoxaline

Comparison: 2-Quinazolineacetonitrile is unique due to its acetonitrile group, which enhances its reactivity and allows for diverse chemical modifications. Compared to quinazolinone, it has a broader range of applications in synthetic chemistry. Quinoline and quinoxaline, while structurally similar, have different biological activities and are used in distinct research areas .

Properties

CAS No.

158141-36-7

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

2-quinazolin-2-ylacetonitrile

InChI

InChI=1S/C10H7N3/c11-6-5-10-12-7-8-3-1-2-4-9(8)13-10/h1-4,7H,5H2

InChI Key

CJKCPMNZSPTAFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)CC#N

Origin of Product

United States

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